维卡布鲁替尼
描述
Vecabrutinib is a novel noncovalent inhibitor of Bruton tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). It has shown efficacy in treating chronic lymphocytic leukemia, particularly in cases resistant to covalent BTK inhibitors like ibrutinib . Vecabrutinib is designed to overcome resistance mechanisms associated with mutations in the BTK gene, making it a promising candidate for targeted cancer therapy .
科学研究应用
Vecabrutinib has a wide range of scientific research applications:
Chemistry: Used as a model compound to study noncovalent inhibition mechanisms and structure-activity relationships.
Biology: Investigated for its effects on cellular signaling pathways, particularly in B-cell malignancies.
作用机制
Target of Action
Vecabrutinib primarily targets Bruton’s Tyrosine Kinase (BTK) and IL-2-inducible T-cell Kinase (ITK) . BTK is a key component of B-cell receptor (BCR) signaling, which promotes the survival and proliferation of malignant B cells . ITK plays a role in modulating the tumor microenvironment .
Mode of Action
Vecabrutinib binds non-covalently in the ATP binding pocket of BTK . This allows vecabrutinib to retain its inhibitory effect on both wild-type and C481S-mutated BTK .
Biochemical Pathways
Vecabrutinib affects the BCR signaling pathway. The binding of antigens to the B cell receptor leads to the phosphorylation of the intracellular immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This initiates SYK activation, which then results in BTK activation and subsequent PLCG2 activation. This signal cascade ultimately leads to the activation of NF-κB and MAPK/ERK pathways, contributing to the survival and proliferation of CLL cells .
Pharmacokinetics
It is known that vecabrutinib is administered orally and has shown significant decreases in btk phosphorylation as early as 1 hour post-first dose .
Result of Action
Vecabrutinib treatment leads to a decrease in CD8+ effector and memory T-cell populations, whereas the naive populations are increased . It also significantly reduces the frequency of regulatory CD4+ T cells in vivo . Unlike ibrutinib, vecabrutinib treatment shows minimal adverse impact on the activation and proliferation of isolated T cells .
Action Environment
The efficacy of vecabrutinib can be influenced by the tumor microenvironment. The off-target inhibition of ITK by ibrutinib may play a role in modulating the tumor microenvironment, potentially enhancing the treatment benefit . .
生化分析
Biochemical Properties
Vecabrutinib plays a crucial role in biochemical reactions by inhibiting BTK and ITK. It interacts with the ATP binding pocket of BTK, preventing the phosphorylation of downstream targets such as phospholipase C gamma 2 (PLCγ2). This inhibition disrupts B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. Vecabrutinib also inhibits ITK, which is involved in T-cell receptor (TCR) signaling, thereby modulating the immune response .
Cellular Effects
Vecabrutinib affects various types of cells and cellular processes. In B-cells, it inhibits BCR signaling, leading to reduced cell proliferation and survival. In T-cells, vecabrutinib modulates TCR signaling, affecting T-cell activation and proliferation. This dual inhibition results in favorable immunomodulation, reducing the frequency of regulatory T cells and enhancing the anti-tumor immune response .
Molecular Mechanism
At the molecular level, vecabrutinib binds noncovalently to the ATP binding pocket of BTK, inhibiting its kinase activity. This binding is not dependent on the C481 residue of BTK, which is the site of mutation that confers resistance to covalent inhibitors like ibrutinib. Vecabrutinib also inhibits ITK by binding to its ATP binding pocket, thereby preventing TCR signaling. These interactions result in the inhibition of downstream signaling pathways, leading to reduced cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, vecabrutinib has shown stability and sustained inhibitory effects over time. Studies have demonstrated that vecabrutinib retains its inhibitory activity against BTK and ITK in vitro, even in the presence of mutations that confer resistance to covalent inhibitors. Long-term treatment with vecabrutinib has been associated with favorable immunomodulatory effects and reduced tumor burden in animal models .
Dosage Effects in Animal Models
The effects of vecabrutinib vary with different dosages in animal models. Lower doses of vecabrutinib have been shown to inhibit BTK and ITK effectively, while higher doses may result in increased toxicity. Studies have identified an optimal dosage range that maximizes therapeutic efficacy while minimizing adverse effects. Toxic effects at high doses include hematological toxicity and gastrointestinal disturbances .
Metabolic Pathways
Vecabrutinib is metabolized primarily via the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. This metabolic pathway results in the formation of various metabolites, some of which retain inhibitory activity against BTK and ITK. The metabolism of vecabrutinib can be influenced by co-administration with other drugs that affect CYP3A4 activity .
Transport and Distribution
Vecabrutinib is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which influence its localization and accumulation in specific tissues. The distribution of vecabrutinib is also affected by its binding affinity to plasma proteins .
Subcellular Localization
Vecabrutinib localizes primarily in the cytoplasm, where it exerts its inhibitory effects on BTK and ITK. It does not require specific targeting signals or post-translational modifications for its activity. The subcellular localization of vecabrutinib is consistent with its role in inhibiting cytoplasmic kinases involved in BCR and TCR signaling .
准备方法
Synthetic Routes and Reaction Conditions
Vecabrutinib is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthetic route typically involves:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups via selective halogenation and nucleophilic substitution.
- Final coupling reactions to attach specific side chains that enhance the compound’s activity and selectivity .
Industrial Production Methods
Industrial production of vecabrutinib involves scaling up the laboratory synthesis process while ensuring high yield and purity. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions
Vecabrutinib undergoes various chemical reactions, including:
Oxidation: Vecabrutinib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on vecabrutinib, potentially altering its activity.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce or replace functional groups on the vecabrutinib molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of vecabrutinib with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
相似化合物的比较
Vecabrutinib is compared with other BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib:
Ibrutinib: A first-generation covalent BTK inhibitor with broad off-target effects.
Acalabrutinib: A second-generation covalent BTK inhibitor with improved selectivity.
Zanubrutinib: Another second-generation covalent BTK inhibitor with high selectivity.
Similar compounds include:
- Ibrutinib
- Acalabrutinib
- Zanubrutinib
- Tirabrutinib
- Orelabrutinib
Vecabrutinib stands out due to its noncovalent binding mechanism, making it a valuable addition to the arsenal of BTK inhibitors for treating resistant B-cell malignancies .
属性
IUPAC Name |
(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClF4N7O2/c23-12-6-11(22(25,26)27)7-13(8-12)32-15-2-1-4-34(21(15)36)16-9-33(5-3-14(16)19(29)35)20-17(24)18(28)30-10-31-20/h6-8,10,14-16,32H,1-5,9H2,(H2,29,35)(H2,28,30,31)/t14-,15+,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRRJMOBVVGXEJ-XHSDSOJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(=O)N(C1)[C@H]2CN(CC[C@@H]2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF4N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1510829-06-7 | |
Record name | Vecabrutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1510829067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vecabrutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16657 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VECABRUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ7O0OB5GU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。